

Copanlisib Dihydrochloride: A Technical Guide to Solution Stability and Storage

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Compound of Interest		
Compound Name:	Copanlisib Dihydrochloride	
Cat. No.:	B15620147	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **Copanlisib dihydrochloride** in solution. Authored in a user-friendly question-and-answer format, this guide directly addresses common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Copanlisib dihydrochloride** powder?

A1: **Copanlisib dihydrochloride** powder should be stored in a sealed, dry environment, protected from moisture.[1] For long-term stability, the following temperatures are recommended:

- -20°C for up to 3 years.[1]
- 4°C for up to 2 years.[1]

Q2: How should I prepare a stock solution of **Copanlisib dihydrochloride**?

A2: The preparation of a stock solution depends on the intended application and the desired solvent. Due to its pH-dependent solubility, careful solvent selection is crucial. For most in vitro cellular assays, DMSO is a common solvent. However, for in vivo or clinical applications, aqueous-based solutions are necessary.

Q3: What is the stability of **Copanlisib dihydrochloride** in solution?







A3: The stability of **Copanlisib dihydrochloride** in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent, the general recommendations are:

- -80°C for up to 6 months.[1]
- -20°C for up to 1 month.[1]

For reconstituted solutions intended for intravenous administration, it is recommended to use them immediately. If immediate use is not possible, the reconstituted or diluted solution can be stored at 2°C to 8°C (36°F to 46°F) for up to 24 hours.[2][3][4] It is also important to protect the diluted solution from direct sunlight.[2][4]

Q4: What is the solubility of **Copanlisib dihydrochloride** in different solvents?

A4: **Copanlisib dihydrochloride** exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[5][6] The solubility in various common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature and the presence of co-solvents.



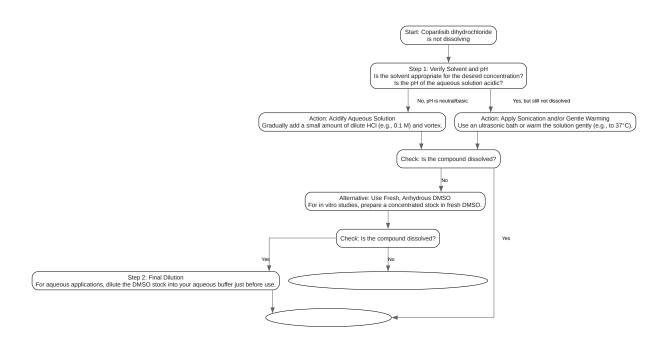
Solvent	Reported Solubility	Notes
Aqueous Buffers		
0.1 M Hydrochloric Acid	Freely soluble[6]	
Citrate Buffer (pH 4)	Soluble[6]	
Citrate Buffer (pH 5)	Very slightly soluble[6]	
Phosphate Buffer (pH 6)	Practically insoluble[6]	Precipitation may occur under stress conditions.[5][6]
Phosphate Buffer (pH 7)	Practically insoluble[6]	
Water	<1 mg/mL[1]	
Water	20 mg/mL (36.14 mM)[7]	Sonication is recommended.[7]
Water	50 mg/mL (90.34 mM)[8]	Requires sonication.[8]
Organic Solvents		
DMSO	~10 mM[1]	
DMSO	5 mg/mL (9.03 mM)[8]	Requires sonication, warming, and heating to 60°C. Hygroscopic DMSO can significantly reduce solubility. [8]
DMSO	Insoluble[9]	Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[9]
Ethanol	<1 mg/mL[1]	

Troubleshooting Guide

Issue: My Copanlisib dihydrochloride is not dissolving.

This is a common issue due to the compound's pH-dependent solubility. Follow this troubleshooting workflow to address solubility challenges.





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Caption: Troubleshooting workflow for dissolving Copanlisib dihydrochloride.



Issue: I am observing precipitation in my stock solution over time.

Precipitation can occur due to several factors, including exceeding the solubility limit at the storage temperature or pH shifts in the solution.

- For DMSO stock solutions: Ensure the stock concentration is not too high. If precipitation is observed upon freezing, you may need to prepare a more dilute stock solution. Also, ensure the DMSO used is anhydrous, as absorbed moisture can reduce solubility.[8][9]
- For aqueous solutions: Precipitation is likely if the pH of the solution is not sufficiently acidic. **Copanlisib dihydrochloride** is practically insoluble at neutral or basic pH.[6] Re-acidifying the solution may help to redissolve the precipitate, but it is best to prepare fresh solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Copanlisib Dihydrochloride for Intravenous Use

This protocol is based on the instructions for the commercially available lyophilized product, ALIQOPA®.

- Using a sterile 5 mL syringe and needle, withdraw 4.4 mL of sterile 0.9% NaCl solution.[3][4]
- Inject the 4.4 mL of sterile 0.9% NaCl solution into the vial containing the lyophilized
 Copanlisib dihydrochloride. This will result in a final concentration of 15 mg/mL of copanlisib free base.[3]
- Gently shake the vial for 30 seconds to dissolve the solid.[3][4]
- Allow the vial to stand for one minute to let any bubbles rise to the surface.[3][4]
- Visually inspect the solution for any undissolved particles. If particles are present, repeat the gentle shaking and settling steps.[3][4] The reconstituted solution should be colorless to slightly yellowish.[3]
- The reconstituted solution is now ready for further dilution for intravenous administration.

Caption: Reconstitution workflow for lyophilized Copanlisib dihydrochloride.



Protocol 2: Determination of Copanlisib Dihydrochloride Solubility (Flask Method)

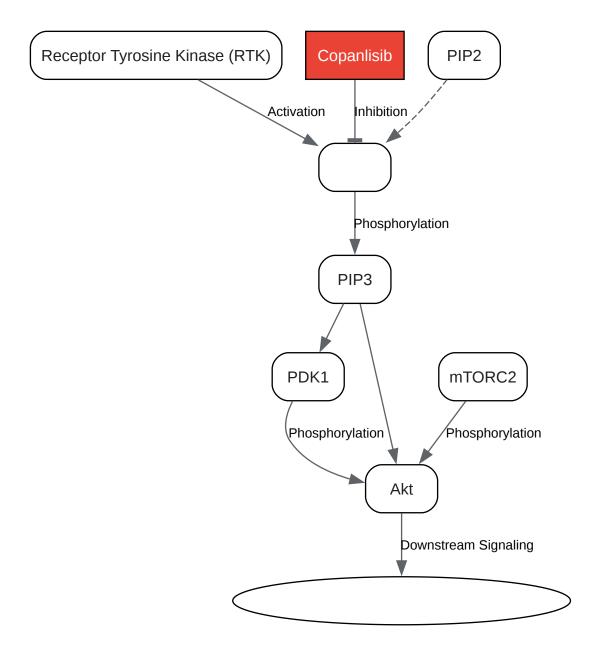
This is a general protocol based on the flask method described in the literature.[5][6]

- Add an excess amount of Copanlisib dihydrochloride to a known volume of the solvent to be tested in a sealed flask.
- Stir the suspension in a thermostatically controlled water bath at a constant temperature (e.g., 25°C) for a defined period (e.g., 19 hours) to ensure equilibrium is reached.[5][6]
- After the incubation period, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant.
- Analyze the concentration of **Copanlisib dihydrochloride** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an external standard.[5][6]

Signaling Pathway Context

Copanlisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), with predominant activity against the PI3K- α and PI3K- δ isoforms.[3] The PI3K pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.





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Caption: Simplified PI3K signaling pathway showing the inhibitory action of Copanlisib.

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